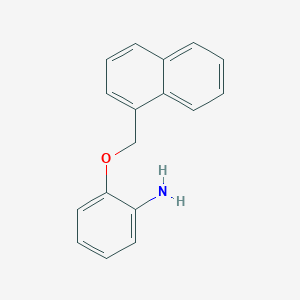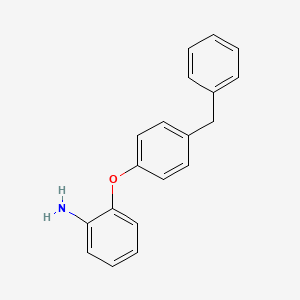![molecular formula C18H18ClNO2 B3172058 (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone CAS No. 946714-89-2](/img/structure/B3172058.png)
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone
概要
説明
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone is an organic compound that belongs to the class of diphenylmethanes This compound is characterized by the presence of a chlorophenyl group and a piperidinyloxy group attached to a central methanone moiety
作用機序
Target of Action
Similar compounds have been shown to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha, camp-dependent protein kinase inhibitor alpha, rac-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given its potential targets, it may influence pathways related to signal transduction, cell proliferation, and glucose metabolism .
Result of Action
Similar compounds have been shown to influence cellular processes such as signal transduction, cell proliferation, and glucose metabolism .
生化学分析
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone at different dosages in animal models are not well studied. Similar compounds have shown significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone typically involves the condensation of 4-chlorobenzoyl chloride with 4-(4-piperidinyloxy)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The reaction mixture is then refluxed in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features but different functional groups.
6-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}-9H-purine: Another compound with a chlorophenyl and piperidine moiety, but with a purine ring system.
Uniqueness
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(4-chlorophenyl)-(4-piperidin-4-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-5-1-13(2-6-15)18(21)14-3-7-16(8-4-14)22-17-9-11-20-12-10-17/h1-8,17,20H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVKILBUWGVULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine](/img/structure/B3171976.png)
![4-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B3171982.png)
![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)
![(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171998.png)



![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)


![3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172050.png)
![4-[(1-Bromo-2-naphthyl)oxy]piperidine](/img/structure/B3172061.png)


